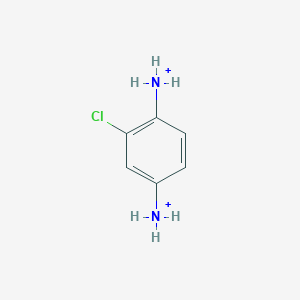
2-Chloro-1,4-phenylenediaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1,4-phenylenediaminium is an organic cation obtained by protonation of the two amino groups of 2-chloro-1,4-phenylenediamine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-chloro-1,4-phenylenediamine.
Applications De Recherche Scientifique
Applications in Chemical Synthesis
2-Chloro-1,4-phenylenediaminium is primarily used in chemical synthesis due to its reactivity as an amine. It serves as a precursor for various organic compounds and dyes. Its applications include:
- Dye Manufacturing : Utilized in the production of azo dyes and other coloring agents due to its aromatic structure.
- Polymer Chemistry : Acts as a building block for polyamide and polyurethane synthesis .
- Pharmaceuticals : Functions as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties .
Dye Production
A significant study highlighted the use of this compound in synthesizing azo dyes. The compound was reacted with diazonium salts to produce various azo compounds with high colorfastness and stability. The resulting dyes were tested for their application in textiles, showing excellent results in terms of color retention and wash fastness .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative stress induced by reactive oxygen species generated during bacterial exposure to these compounds .
Applications in Materials Science
In materials science, this compound has been explored for its role in enhancing the performance of materials:
- Perovskite Solar Cells : Research indicates that incorporating derivatives of this compound can improve the stability and efficiency of perovskite solar cells. For instance, substituting hole transport layers with compounds derived from this compound resulted in higher power conversion efficiencies (PCE) and improved moisture stability .
| Property | Value |
|---|---|
| Power Conversion Efficiency (PCE) | Up to 16.10% |
| Short-Circuit Current Density (JSC) | 21.45 mA/cm² |
| Open-Circuit Voltage (VOC) | 1.09 V |
| Fill Factor (FF) | 70.21% |
Safety Considerations
While exploring the applications of this compound, it is crucial to address safety concerns associated with its handling:
Propriétés
Formule moléculaire |
C6H9ClN2+2 |
|---|---|
Poids moléculaire |
144.6 g/mol |
Nom IUPAC |
(4-azaniumyl-2-chlorophenyl)azanium |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2 |
Clé InChI |
MGLZGLAFFOMWPB-UHFFFAOYSA-P |
SMILES |
C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |
SMILES canonique |
C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















